Cas no 2138224-37-8 (Cyclohexane, 1-(2-chloro-1,1-dimethylethyl)-2-methyl-)

Cyclohexane, 1-(2-chloro-1,1-dimethylethyl)-2-methyl- 化学的及び物理的性質
名前と識別子
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- Cyclohexane, 1-(2-chloro-1,1-dimethylethyl)-2-methyl-
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- インチ: 1S/C11H21Cl/c1-9-6-4-5-7-10(9)11(2,3)8-12/h9-10H,4-8H2,1-3H3
- InChIKey: BJNQYVUTNWHOKG-UHFFFAOYSA-N
- ほほえんだ: C1(C(C)(C)CCl)CCCCC1C
Cyclohexane, 1-(2-chloro-1,1-dimethylethyl)-2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-677181-0.05g |
1-(1-chloro-2-methylpropan-2-yl)-2-methylcyclohexane |
2138224-37-8 | 0.05g |
$1140.0 | 2023-03-11 | ||
Enamine | EN300-677181-2.5g |
1-(1-chloro-2-methylpropan-2-yl)-2-methylcyclohexane |
2138224-37-8 | 2.5g |
$2660.0 | 2023-03-11 | ||
Enamine | EN300-677181-0.25g |
1-(1-chloro-2-methylpropan-2-yl)-2-methylcyclohexane |
2138224-37-8 | 0.25g |
$1249.0 | 2023-03-11 | ||
Enamine | EN300-677181-0.1g |
1-(1-chloro-2-methylpropan-2-yl)-2-methylcyclohexane |
2138224-37-8 | 0.1g |
$1195.0 | 2023-03-11 | ||
Enamine | EN300-677181-0.5g |
1-(1-chloro-2-methylpropan-2-yl)-2-methylcyclohexane |
2138224-37-8 | 0.5g |
$1302.0 | 2023-03-11 | ||
Enamine | EN300-677181-10.0g |
1-(1-chloro-2-methylpropan-2-yl)-2-methylcyclohexane |
2138224-37-8 | 10.0g |
$5837.0 | 2023-03-11 | ||
Enamine | EN300-677181-5.0g |
1-(1-chloro-2-methylpropan-2-yl)-2-methylcyclohexane |
2138224-37-8 | 5.0g |
$3935.0 | 2023-03-11 | ||
Enamine | EN300-677181-1.0g |
1-(1-chloro-2-methylpropan-2-yl)-2-methylcyclohexane |
2138224-37-8 | 1g |
$0.0 | 2023-06-07 |
Cyclohexane, 1-(2-chloro-1,1-dimethylethyl)-2-methyl- 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Cyclohexane, 1-(2-chloro-1,1-dimethylethyl)-2-methyl-に関する追加情報
Chemical Profile of Cyclohexane, 1-(2-chloro-1,1-dimethylethyl)-2-methyl- (CAS No. 2138224-37-8)
The compound Cyclohexane, 1-(2-chloro-1,1-dimethylethyl)-2-methyl-, identified by its CAS number 2138224-37-8, is a specialized organic molecule with a unique structural framework that has garnered attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of substituted cyclohexanes, characterized by its branched structure and halogenated side chains, which contribute to its distinct chemical properties and potential applications.
Structurally, the molecule consists of a cyclohexane ring substituted with a methyl group at the 2-position and a 2-chloro-1,1-dimethylethyl group at the 1-position. The presence of these substituents imparts specific reactivity and interaction capabilities, making it a valuable intermediate in synthetic chemistry. The chloro-1,1-dimethylethyl group, in particular, is a bulky electron-withdrawing moiety that can influence the molecule's solubility, stability, and reactivity in various chemical reactions.
In recent years, there has been growing interest in the development of novel heterocyclic compounds derived from cyclohexane derivatives. The structural motif of Cyclohexane, 1-(2-chloro-1,1-dimethylethyl)-2-methyl- has been explored as a precursor for synthesizing more complex scaffolds that exhibit pharmacological activity. For instance, researchers have investigated its potential as a building block for designing inhibitors targeting specific biological pathways.
One of the most compelling aspects of this compound is its utility in medicinal chemistry. The combination of a cyclohexane core with electron-deficient substituents creates a platform that can interact with biological targets in diverse ways. Recent studies have demonstrated its role in generating derivatives with antimicrobial and anti-inflammatory properties. The methyl group at the 2-position can be further functionalized to introduce additional pharmacophores, enhancing the compound's binding affinity and selectivity.
The synthesis of Cyclohexane, 1-(2-chloro-1,1-dimethylethyl)-2-methyl- involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps typically include halogenation reactions followed by nucleophilic substitution or elimination processes to achieve the desired substitution pattern. The use of palladium-catalyzed cross-coupling reactions has also been explored to introduce additional functional groups with high efficiency.
From an industrial perspective, the production of this compound on an scales requires careful optimization to ensure high yields and purity. Process chemists have focused on developing scalable synthetic routes that minimize byproduct formation and reduce environmental impact. Advances in green chemistry principles have led to the adoption of solvent-free conditions and catalytic methods that enhance sustainability.
The pharmacological potential of derivatives derived from Cyclohexane, 1-(2-chloro-1,1-dimethylethyl)-2-methyl- has been further explored through computational modeling and high-throughput screening assays. These approaches have identified lead compounds with promising activity against various therapeutic targets. For example, virtual screening studies have revealed analogs with potent inhibitory effects on enzymes implicated in cancer progression.
In conclusion,Cyclohexane, 1-(2-chloro-1,1-dimethylethyl)-2-methyl- (CAS No. 2138224-37-8) represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structural features make it a versatile intermediate for developing novel therapeutics with potential applications across multiple therapeutic areas. As research continues to uncover new synthetic methodologies and pharmacological insights,this compound is poised to play an increasingly important role in future medicinal chemistry endeavors.
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